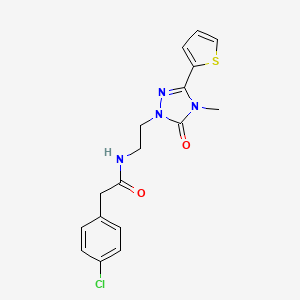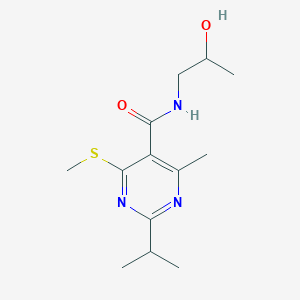![molecular formula C12H15N5O2 B3014437 methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate CAS No. 1021219-82-8](/img/structure/B3014437.png)
methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is a compound that belongs to the class of pyrazolopyrimidines, which are of significant interest due to their pharmacological properties. These compounds are known for their structural resemblance to purines and have been studied for various biological activities, including acting as adenosine receptor antagonists and possessing antibacterial and antiviral properties .
Synthesis Analysis
The synthesis of related pyrazolopyrimidines and pyrazole derivatives has been reported in the literature. For instance, a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates was achieved using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, which could be further modified to introduce substituents at the pyrrole nitrogen . Another study reported the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, where piperidine carboxylic acids were converted to β-keto esters and subsequently reacted with N,N-dimethylformamide dimethyl acetal and N-mono-substituted hydrazines to afford the target compounds . Although these methods do not directly describe the synthesis of this compound, they provide valuable insights into the synthetic strategies that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The structural confirmation of such compounds is typically achieved through NMR spectroscopy and HRMS investigation, as demonstrated in the synthesis of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . The precise structure of this compound would likely be confirmed using similar analytical techniques.
Chemical Reactions Analysis
The chemical reactivity of pyrazolopyrimidine derivatives can involve various reactions such as nucleophilic aromatic substitution, hydrogenation, and iodination, as reported in the synthesis of a key intermediate for Crizotinib . Additionally, the use of piperidine as a catalyst in the synthesis of hexahydro pyrazolopyrimidinones indicates its role in promoting reactions and improving synthetic efficiency . These reactions are indicative of the types of chemical transformations that could be applied to this compound for further functionalization or for the synthesis of related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties. For example, the synthesis of 6-aryl-1-methyl-3-n-propyl pyrazolo[4,3-d]pyrimidin-7-ones involved the condensation of methyl 4-amino-1-methyl-3-n-propyl pyrazole-5-carboxylate with triethyl orthoformate and aromatic amines, leading to compounds with distinct physical and spectral characteristics . The properties of this compound would need to be empirically determined, but they are expected to be consistent with the properties of structurally similar pyrazolopyrimidine compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate has been used in the synthesis of novel isoxazolines and isoxazoles as part of studies in organic chemistry. This compound is a key intermediate in these syntheses, demonstrating its utility in complex organic transformations (Rahmouni et al., 2014).
Biological and Pharmacological Activities
- This compound has been involved in the synthesis of pyrazolopyrimidines derivatives with applications in anticancer and anti-5-lipoxygenase agents. The studies suggest that its derivatives have potential in cancer therapy and as inhibitors of the 5-lipoxygenase enzyme, which is significant in inflammatory processes (Rahmouni et al., 2016).
Imaging and Diagnostic Applications
- In medical imaging, derivatives of this compound have been synthesized for potential use as PET agents. Such applications are crucial in neuroinflammation imaging, aiding in the diagnosis and study of neurological conditions (Wang et al., 2018).
Anticancer Research
- Some derivatives of this compound have been synthesized and evaluated for their anticancer activities. These studies focus on the synthesis of novel compounds with potential as anticancer agents, contributing to the development of new therapeutic options (Ghorab et al., 2009).
Antiviral and Antimicrobial Research
- Research on derivatives of this compound has also extended to antiviral and antimicrobial activities. These studies are significant in the search for new drugs against various infectious diseases (Bernardino et al., 2007).
Chemical Synthesis Innovation
- This compound is also a key player in the development of new synthetic methodologies. For instance, it has been used in microwave-assisted synthesis and other novel synthetic approaches, showcasing its versatility in organic synthesis (Ng et al., 2022).
Wirkmechanismus
Target of Action
The primary target of methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, leading to the inhibition of the enzyme . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the induction of apoptosis, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
In silico admet studies have shown suitable pharmacokinetic properties
Result of Action
The compound exhibits potent cytotoxic activities against various cancer cell lines . It has been shown to significantly inhibit the growth of these cell lines . Moreover, it has been observed to induce apoptosis within cells .
Eigenschaften
IUPAC Name |
methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-19-12(18)8-2-4-17(5-3-8)11-9-6-15-16-10(9)13-7-14-11/h6-8H,2-5H2,1H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFUBYJMXSYFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=NC=NC3=C2C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3014354.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B3014355.png)


![1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine](/img/structure/B3014359.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3014360.png)

![2-Cyclopropyl-5-(tetrahydrothiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3014366.png)
![8-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3014367.png)

![2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3014372.png)


